2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
- This compound is a heterocyclic molecule with a complex structure, combining various aromatic rings and heteroatoms.
- The core scaffold consists of a pyrazolo[3,4-d]pyrimidine fused with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
- The trifluoromethyl group (CF₃) at position 3 of the pyrazole ring adds chemical diversity and influences its properties.
Preparation Methods
- Synthetic Routes : There are several synthetic approaches to prepare this compound. One notable method involves the condensation of appropriate precursors.
- Reaction Conditions : The reaction typically occurs under mild conditions, often using a base or Lewis acid catalyst.
- Industrial Production : While no specific industrial-scale production method is widely reported, research efforts focus on developing efficient and scalable routes.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the pyrazole ring to an oxazole or other oxygen-containing derivatives.
- Reduction : Reduction with hydrazine or other reducing agents can yield the corresponding dihydro-derivative.
- Substitution : Nucleophilic substitution reactions can occur at the pyrazole nitrogen or other positions.
- Major Products : These reactions lead to diverse products, such as derivatives with altered electronic properties or modified functional groups.
Scientific Research Applications
- Chemistry : Researchers explore its reactivity, design analogs, and study its interactions with other molecules.
- Biology : Investigating its effects on cellular processes, including potential anti-cancer properties.
- Medicine : Evaluating its pharmacological activity, especially as a CDK2 inhibitor .
- Industry : Potential applications in drug discovery and materials science.
Mechanism of Action
- As a CDK2 inhibitor, it interferes with cell cycle regulation, arresting cell division and potentially inhibiting tumor growth.
- Molecular targets include cyclin-dependent kinase 2 (CDK2), a critical enzyme involved in cell cycle progression.
Comparison with Similar Compounds
- Uniqueness : Its fused pyrazolo-triazolo scaffold sets it apart from other pyrazole or pyrimidine derivatives.
- Similar Compounds : While no direct analogs exist, related compounds with similar scaffolds include pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazoles .
Properties
Molecular Formula |
C15H11F3N6S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C15H11F3N6S/c16-15(17,18)10-5-8(21-22-10)12-20-13-11-7-3-1-2-4-9(7)25-14(11)19-6-24(13)23-12/h5-6H,1-4H2,(H,21,22) |
InChI Key |
CJKDNWKJRYOUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=NNC(=C5)C(F)(F)F |
Origin of Product |
United States |
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